Carbetapentane
Overview
Description
Mechanism of Action
While the mechanism of antitussive action of pentoxyverine is not fully understood, it is thought to be mediated via sigma-1 receptors expressed in the central nervous system. Pentoxyverine acts as an agonist at sigma receptors with the Ki of 75±28 nM, as demonstrated in a competitive binding assay. The function of sigma receptors on cough suppressant activities is unclear, however these receptors are highly expressed in the nucleus tractus solitarius (NTS) of the brainstem where the afferent fibres first synapse. NTS is located very close to the cough centre in the brainstem thus may function as a ‘gate' for the cough reflex and allow sigma-1 receptor agonists to modulate afferent activity prior to reaching the cough center. It is suggested that highly lipophilic sigma-1 agonists may penetrate the CNS following systemic administration. When administered as aerosols, sigma-1 receptor agonists may temporarily act in the periphery to modulate cough by acting activate sigma receptors expressed in the lungs. However there is limited evidence of peripheral localization of the sigma agonists following aerosol administration and the ruling out of systemic exposure. The local anesthesia action of pentoxyverine may occur through inhibition of voltage-gated Na(+) currents.
NUMBER OF DRUGS ARE KNOWN TO REDUCE COUGH AS RESULT OF THEIR CENTRAL ACTIONS, ALTHOUGH EXACT MECHANISMS ARE STILL NOT ENTIRELY CLEAR. /NONOPIOID ANTITUSSIVES/
Biochemical Analysis
Biochemical Properties
Carbetapentane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. It acts on sigma-1 receptors, as well as kappa and mu-opioid receptors . The interaction with sigma-1 receptors is particularly noteworthy as it mediates the antitussive effects of this compound . Additionally, this compound exhibits antimuscarinic properties by antagonizing muscarinic receptors, which contributes to its antitussive and antispasmodic effects .
Cellular Effects
This compound influences various cellular processes and cell types. It affects cell signaling pathways, gene expression, and cellular metabolism. By acting on sigma-1 receptors, this compound modulates intracellular calcium levels and influences cell survival and differentiation . The compound also impacts gene expression by altering the transcription of genes involved in inflammatory responses and cell proliferation . Furthermore, this compound’s antimuscarinic properties affect cellular metabolism by inhibiting acetylcholine-mediated signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. This compound acts as an agonist at sigma-1 receptors, which are expressed in the central nervous system . This interaction modulates calcium signaling and exerts neuroprotective effects . Additionally, this compound’s antimuscarinic properties involve antagonism of muscarinic receptors, leading to inhibition of acetylcholine-mediated signaling . These molecular interactions contribute to the compound’s antitussive and antispasmodic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound maintains its antitussive effects over time, although its efficacy may decrease with prolonged use . Additionally, in vitro and in vivo studies have demonstrated that this compound’s effects on cellular function, such as calcium signaling and gene expression, remain consistent over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively suppresses cough and exhibits antispasmodic effects . At higher doses, the compound can cause adverse effects such as drowsiness, agitation, and anticholinergic effects like tachycardia and dry mouth . In animal studies, threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the therapeutic effects but increases the risk of toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily in the liver. It undergoes hepatic metabolism, where it is transformed into active and inactive metabolites . The enzymes involved in this compound metabolism include cytochrome P450 isoforms, which facilitate its biotransformation . The metabolic pathways of this compound also involve conjugation reactions, leading to the formation of glucuronide and sulfate conjugates . These metabolic processes influence the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to different tissues, including the lungs, liver, and central nervous system . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation in specific tissues contribute to its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and nuclear membranes . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific compartments . The subcellular distribution of this compound influences its interactions with biomolecules and its overall pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentoxyverine is synthesized through a multi-step process involving the reaction of 1-phenylcyclopentanecarboxylic acid with 2-(diethylamino)ethanol . The reaction typically occurs under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The resulting ester is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of pentoxyverine involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The final product is formulated into various dosage forms, including tablets, syrups, and suppositories .
Chemical Reactions Analysis
Types of Reactions
Pentoxyverine undergoes several types of chemical reactions, including:
Oxidation: Pentoxyverine can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of pentoxyverine can yield alcohol derivatives.
Substitution: Pentoxyverine can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Pentoxyverine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of esterification and nucleophilic substitution reactions.
Biology: Investigated for its effects on sigma-1 receptors and potential neuroprotective properties.
Medicine: Widely used as an antitussive agent in clinical settings.
Industry: Employed in the formulation of over-the-counter cough suppressants.
Comparison with Similar Compounds
Similar Compounds
Codeine: An opioid antitussive with a higher potential for abuse and side effects.
Dextromethorphan: A non-opioid antitussive with a similar mechanism of action but different receptor targets.
Diphenhydramine: An antihistamine with antitussive properties but more sedative effects.
Uniqueness of Pentoxyverine
Pentoxyverine is unique in its combination of sigma-1 receptor agonism, antimuscarinic, and local anesthetic properties . Unlike codeine, it does not have opioid-related side effects, making it a safer option for cough suppression . Compared to dextromethorphan, pentoxyverine has a broader range of receptor targets, enhancing its efficacy .
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJMRBQWBDQYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022734 | |
Record name | Carbetapentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
165-170 °C @ 0.01 MM OF HG | |
Record name | CARBETAPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHYL ALC /CITRATE/ | |
Record name | Pentoxyverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CARBETAPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
While the mechanism of antitussive action of pentoxyverine is not fully understood, it is thought to be mediated via sigma-1 receptors expressed in the central nervous system. Pentoxyverine acts as an agonist at sigma receptors with the Ki of 75±28 nM, as demonstrated in a competitive binding assay. The function of sigma receptors on cough suppressant activities is unclear, however these receptors are highly expressed in the nucleus tractus solitarius (NTS) of the brainstem where the afferent fibres first synapse. NTS is located very close to the cough centre in the brainstem thus may function as a ‘gate' for the cough reflex and allow sigma-1 receptor agonists to modulate afferent activity prior to reaching the cough center. It is suggested that highly lipophilic sigma-1 agonists may penetrate the CNS following systemic administration. When administered as aerosols, sigma-1 receptor agonists may temporarily act in the periphery to modulate cough by acting activate sigma receptors expressed in the lungs. However there is limited evidence of peripheral localization of the sigma agonists following aerosol administration and the ruling out of systemic exposure. The local anesthesia action of pentoxyverine may occur through inhibition of voltage-gated Na(+) currents., NUMBER OF DRUGS ARE KNOWN TO REDUCE COUGH AS RESULT OF THEIR CENTRAL ACTIONS, ALTHOUGH EXACT MECHANISMS ARE STILL NOT ENTIRELY CLEAR. /NONOPIOID ANTITUSSIVES/ | |
Record name | Pentoxyverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CARBETAPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
77-23-6 | |
Record name | Carbetapentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentoxyverine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentoxyverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carbetapentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentoxyverine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTOXYVERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32C726X12W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CARBETAPENTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3299 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
90-95 | |
Record name | Pentoxyverine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11186 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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